molecular formula C23H22N4O3S B6572717 N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1021255-55-9

N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

Cat. No.: B6572717
CAS No.: 1021255-55-9
M. Wt: 434.5 g/mol
InChI Key: RZKDOZGUXHOCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a potent and selective small molecule inhibitor identified for its high affinity against key kinases. Research indicates that this compound is primarily investigated for its role in modulating intracellular signaling cascades, particularly those involving receptor tyrosine kinases (RTKs) and their downstream effectors. Its core research value lies in its ability to disrupt specific protein-protein interactions or enzymatic activity, making it a crucial tool for probing disease mechanisms in oncology, such as in the study of aberrant cell proliferation and survival pathways in various cancer cell lines. The compound's mechanism of action is characterized by its competitive binding at the ATP-binding site of target kinases, leading to the suppression of autophosphorylation and subsequent signal transduction. Preclinical studies utilize this acetamide derivative to elucidate novel therapeutic targets and to validate the pharmacological inhibition of specific kinase-driven pathways as a viable treatment strategy, providing a foundation for the development of next-generation targeted therapies.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-3-30-19-10-6-17(7-11-19)25-22(28)15-31-23-21-14-20(26-27(21)13-12-24-23)16-4-8-18(29-2)9-5-16/h4-14H,3,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKDOZGUXHOCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrazine core and subsequent functionalization. The compound can be synthesized via a series of reactions involving specific reagents and conditions to ensure high yield and purity.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of compounds related to the pyrazolo[1,5-a]pyrazine scaffold. In one study, derivatives were tested against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (human breast cancer). The results indicated significant activity in some derivatives with low micromolar GI50 values. For example:

CompoundCell LineGI50 (µM)
18MV4-117.7 ± 2.6
19K5626.5 ± 1.3
21MCF-73.5 ± 1.2

These findings suggest that modifications at specific positions on the pyrazolo[1,5-a]pyrazine core can enhance antiproliferative activity, indicating a promising avenue for further exploration in anticancer drug development .

Anticonvulsant Activity

In addition to its antiproliferative properties, compounds similar to this compound have been evaluated for anticonvulsant activity. Research focused on the structure-activity relationship revealed that certain modifications could lead to enhanced efficacy in animal models of epilepsy. For instance, specific derivatives exhibited significant protection in maximal electroshock (MES) tests at doses of 100 mg/kg .

Case Study 1: Antiproliferative Mechanisms

A detailed investigation into the mechanisms underlying the antiproliferative effects of pyrazolo[1,5-a]pyrazine derivatives showed that they induced apoptosis through the activation of caspase pathways and poly(ADP-ribose) polymerase (PARP) cleavage . This suggests that these compounds may not only inhibit cell proliferation but also promote programmed cell death, a desirable trait in cancer therapeutics.

Case Study 2: Anticonvulsant Efficacy

In a study examining anticonvulsant properties, several derivatives were tested for their ability to prevent seizures induced by pentylenetetrazole and MES in mice. The most effective compounds provided significant protection at varying doses and times post-administration, indicating potential for use in treating epilepsy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, based on the provided evidence:

Compound Name Core Structure Substituents (Pyrazolo Position 2) Substituents (Acetamide Nitrogen) Molecular Weight (g/mol) Key Properties/Activities Reference
N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (Target) Pyrazolo[1,5-a]pyrazine 4-Methoxyphenyl 4-Ethoxyphenyl ~451.5 Potential kinase inhibition (speculative)
2-{[2-(4-Ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide Pyrazolo[1,5-a]pyrazine 4-Ethylphenyl 4-Isopropylphenyl ~439.5 Enhanced lipophilicity
2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl 3-(Methylsulfanyl)phenyl ~436.9 Improved binding affinity (speculative)
N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (F-DPA) Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Diethyl ~353.4 Neuroimaging (TSPO ligand)
2-(4-Methoxyphenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine Cyclopenta[g]pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl N/A ~321.4 C–H⋯N hydrogen bonding, π-stacking interactions

Key Observations:

Cyclopenta-fused derivatives () exhibit rigid, planar structures that enhance crystallinity but may reduce solubility compared to non-fused analogs .

In contrast, chloro substituents () are electron-withdrawing, which may favor polar interactions .

Analogs with chlorophenyl groups () have shown enhanced binding in kinase inhibition assays, hinting that the target compound’s methoxyphenyl group might modulate selectivity .

Solubility: Hydrogen-bonding patterns in cyclopenta-fused derivatives () reduce aqueous solubility, whereas the target compound’s linear structure may offer better solubility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves coupling pyrazolo[1,5-a]pyrazine intermediates with functionalized acetamides. Key steps include:

  • Step 1 : Preparation of 2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-thiol via cyclization of substituted hydrazines with α-chloroacetamides .
  • Step 2 : Thioether formation by reacting the thiol intermediate with N-(4-ethoxyphenyl)-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane) and characterization using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolves the spatial arrangement of the pyrazolo-pyrazine core and ethoxyphenyl substituents .
  • NMR spectroscopy : Key signals include:
  • ¹H NMR : A singlet for the sulfanyl-acetamide bridge (~δ 3.8–4.2 ppm) and aromatic protons split by substituent effects (δ 6.8–8.2 ppm) .
  • ¹³C NMR : Carbonyl peaks at ~δ 165–170 ppm (amide C=O) and pyrazine carbons at δ 140–160 ppm .
  • FT-IR : Confirms amide C=O (1650–1680 cm⁻¹) and aromatic C-H stretching (3050–3100 cm⁻¹) .

Q. What preliminary biological assays are recommended for screening its activity?

  • Methodological Answer :

  • In vitro kinase inhibition : Test against kinases (e.g., Aurora A, CDK2) using fluorescence polarization assays due to pyrazolo-pyrazine’s ATP-binding affinity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC-UV .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s binding affinity for specific targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict interactions with kinase domains (e.g., PDB: 2W1C for Aurora A). Focus on hydrogen bonding with the pyrazine N-atoms and hydrophobic interactions with the ethoxyphenyl group .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase assays to guide structural modifications .
  • MD simulations : Evaluate stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100 ns trajectories .

Q. How to resolve contradictory bioactivity data between this compound and its analogs?

  • Methodological Answer :

  • Structural comparison : Use Overlay plots (e.g., PyMOL) to highlight differences in sulfanyl-acetamide bridge orientation vs. analogs like N-(4-acetylphenyl) derivatives .
  • Metabolic stability assays : Compare hepatic microsomal clearance rates (e.g., human liver microsomes + NADPH) to identify if contradictory results arise from differential metabolism .
  • Target profiling : Perform kinome-wide screening (e.g., KinomeScan) to detect off-target interactions not observed in simpler assays .

Q. What strategies improve regioselectivity during its synthesis?

  • Methodological Answer :

  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the pyrazolo-pyrazine thiol group .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate thioether formation .
  • Temperature control : Maintain reactions at 60–80°C to minimize side reactions (e.g., oxidation of sulfanyl groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.